

Toxicological Profile of 2-Aminophenanthrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminophenanthrene

Cat. No.: B1582492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the toxicological profile of **2-aminophenanthrene**, a polycyclic aromatic amine. While research on this specific compound is not as extensive as for some other polycyclic aromatic hydrocarbons (PAHs) and their derivatives, this document synthesizes the available scientific literature to offer insights into its metabolic activation, genotoxicity, potential carcinogenicity, and other toxicological endpoints. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by not only presenting the current state of knowledge but also by identifying critical knowledge gaps and suggesting avenues for future research. The information herein is grounded in established scientific principles and supported by references to authoritative sources.

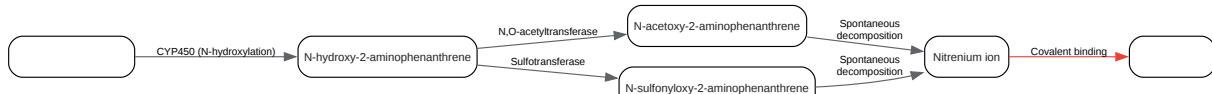
Introduction to 2-Aminophenanthrene

2-Aminophenanthrene is a polycyclic aromatic amine (PAA) with the chemical formula $C_{14}H_{11}N$.^{[1][2]} It is a derivative of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH).^[3] PAAs are a class of compounds that are of significant toxicological interest due to their potential for metabolic activation to genotoxic and carcinogenic species. **2-Aminophenanthrene** is primarily used in research as a model compound to study the mechanisms of toxicity of aromatic amines.^[3] Its acetylated form, 2-acetylaminophenanthrene

(2-AAP), is a known carcinogen in animal models, making the study of its parent amine, **2-aminophenanthrene**, particularly relevant.[4][5]

Table 1: Physicochemical Properties of **2-Aminophenanthrene**

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₁ N	[1][2]
Molecular Weight	193.24 g/mol	[1]
CAS Number	3366-65-2	[1][2]
Appearance	Solid	[6]
LogP (Octanol/Water Partition Coefficient)	3.575	[1]
Water Solubility (log10ws in mol/L)	-4.71	[1]


Metabolic Activation and Detoxification

The toxicity of many aromatic amines, including **2-aminophenanthrene**, is intrinsically linked to their metabolic fate. The biotransformation of these compounds is a double-edged sword, leading to both detoxification and metabolic activation to reactive electrophiles that can damage cellular macromolecules.

Phase I Metabolism: Bioactivation

Phase I metabolism of aromatic amines is primarily mediated by the cytochrome P450 (CYP) enzyme system.[7][8] The key initial step in the bioactivation of many aromatic amines is N-hydroxylation, which converts the amino group to a hydroxylamino group.[9] This reaction is catalyzed by various CYP isoforms, with CYP1A2 and CYP1B1 being particularly important for the metabolism of PAHs and related compounds.[10][11] In the case of **2-aminophenanthrene**, N-hydroxylation would lead to the formation of N-hydroxy-**2-aminophenanthrene**. This metabolite is considered a proximate carcinogen, as it is more reactive than the parent amine and can be further activated.[12]

Further activation of N-hydroxy-**2-aminophenanthrene** can occur through O-esterification by phase II enzymes, such as N,O-acetyltransferase or sulfotransferase, to form highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can spontaneously decompose to form a highly electrophilic nitrenium ion, which can readily react with nucleophilic sites on DNA.[13]

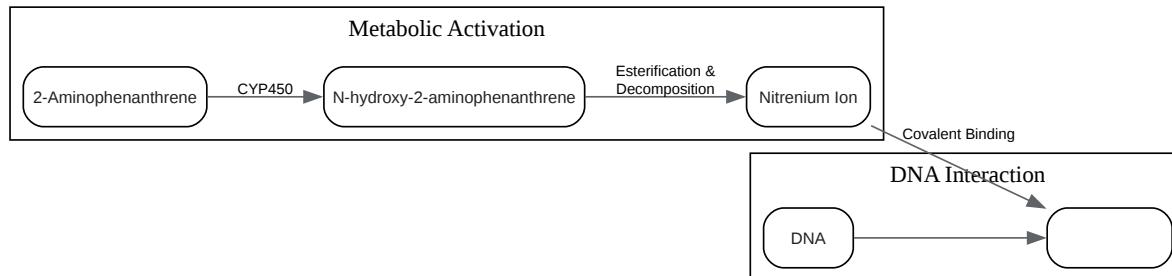
[Click to download full resolution via product page](#)

*Metabolic activation pathway of **2-aminophenanthrene** leading to DNA adduct formation.*

Phase II Metabolism: Detoxification

Phase II metabolism generally involves the conjugation of xenobiotics or their phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.[14][15][16] For **2-aminophenanthrene** and its metabolites, key phase II reactions include glucuronidation and sulfation.[17][18] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[16] Conjugation can occur on the amino group or on hydroxylated metabolites, leading to the formation of highly polar and readily excretable glucuronide and sulfate conjugates.

Genotoxicity


The primary mechanism of toxicity for many aromatic amines is their ability to cause genetic damage after metabolic activation.

DNA Adduct Formation

The ultimate carcinogenic metabolites of **2-aminophenanthrene**, particularly the nitrenium ion, can covalently bind to DNA, forming DNA adducts.[13][19] Studies on the acetylated form, 2-acetylaminophenanthrene, have shown that its reactive metabolite, N-hydroxy-**2-aminophenanthrene**, forms adducts with DNA. The major adducts identified are N-(deoxyadenosin-8-yl)-**2-aminophenanthrene** and 1-(deoxyguanosin-N2-yl)-**2-aminophenanthrene**.

aminophenanthrene.^{[4][20]} Minor adducts with deoxyadenosine have also been detected.^[4]

These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.^[19]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemeo.com [chemeo.com]
- 2. 2-Aminophenanthrene [webbook.nist.gov]
- 3. biocat.com [biocat.com]
- 4. Formation and removal of DNA adducts in target and nontarget tissues of rats administered multiple doses of 2-acetylaminophenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Acetylaminofluorene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 2-Aminophenanthrene [sigmaaldrich.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. youtube.com [youtube.com]

- 9. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of benzo[c]phenanthrene by cytochrome P450 enzymes in human liver and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic activation of phenanthrene by human and mouse cytochromes P450 and pharmacokinetics in CYP1A2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-hydroxy metabolites of 2-acetylaminophenanthrene and 7-fluoro-2-acetylaminofluorene as proximate carcinogens in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemistry and Structural Biology of DNA Damage and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. Drug metabolism Phase II reaction | PPTX [slideshare.net]
- 16. drughunter.com [drughunter.com]
- 17. longdom.org [longdom.org]
- 18. Phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Toxicological Profile of 2-Aminophenanthrene: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582492#toxicological-profile-of-2-aminophenanthrene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com